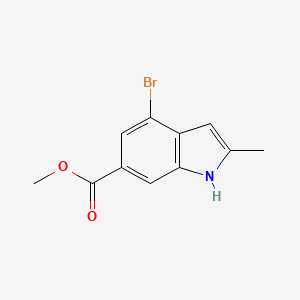

Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-2-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-3-8-9(12)4-7(11(14)15-2)5-10(8)13-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWISWWDVNPDLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate: Synthesis, Characterization, and Potential Applications in Drug Discovery

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring allows for the fine-tuning of biological activity, making the development of novel indole derivatives a critical pursuit for researchers in drug discovery. This guide provides a comprehensive overview of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, a polysubstituted indole with significant potential as a building block in the synthesis of new therapeutic agents. As this appears to be a novel compound without a registered CAS number, this document will focus on a proposed synthetic route, its chemical rationale, and its prospective applications.

Physicochemical Properties and Structural Features

While empirical data for this compound is not publicly available, we can predict its key properties based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Appearance | Likely a white to off-white or pale yellow solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in water. |

| Key Structural Features | - Indole Core: A bicyclic aromatic system providing a rigid scaffold. - 4-Bromo Substituent: An electron-withdrawing group that can serve as a handle for cross-coupling reactions. - 2-Methyl Group: Can influence the electronic properties and steric profile of the molecule. - 6-Carboxylate Group: A versatile functional group for amide bond formation and other derivatizations. |

Proposed Synthesis: A Two-Step Approach

A robust and logical synthetic pathway to this compound can be envisioned in two primary stages: the construction of the indole core via the Fischer indole synthesis, followed by esterification of the resulting carboxylic acid.

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde.[1][2] In this case, the key starting materials are (3-bromo-5-carboxyphenyl)hydrazine and acetone.

Reaction Causality: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid facilitates the formation of a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement (the key bond-forming step), followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[2] The choice of a methyl ketone (acetone) as the carbonyl partner directly leads to the formation of the 2-methyl substituted indole.

Figure 1: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol: Step 1

-

Hydrazone Formation: To a solution of (3-bromo-5-carboxyphenyl)hydrazine hydrochloride in ethanol, add acetone. Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Add a suitable acid catalyst, such as polyphosphoric acid or zinc chloride, to the reaction mixture. Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours.

-

Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. The crude 4-bromo-2-methyl-1H-indole-6-carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure carboxylic acid.

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a common method for this transformation.

Reaction Causality: This is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of methanol. The reaction is reversible, and the equilibrium can be driven towards the ester product by using an excess of methanol or by removing water as it is formed.[4]

Figure 2: Fischer Esterification Workflow.

Experimental Protocol: Step 2

-

Reaction Setup: Suspend the 4-bromo-2-methyl-1H-indole-6-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction: Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture and neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. The crude product can be extracted into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude ester can be purified by column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the N-H proton (typically downfield). - A singlet for the 2-methyl protons. - A singlet for the methyl ester protons. - Signals in the aromatic region corresponding to the protons on the indole ring. |

| ¹³C NMR | - Resonances for the carbonyl carbon of the ester and the carbons of the indole ring. - Signals for the methyl carbons. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule. |

| Infrared (IR) Spectroscopy | - A characteristic N-H stretching band. - A strong C=O stretching band for the ester carbonyl group. - C-H and C=C stretching bands in the aromatic region. |

The interpretation of fluorescence emission spectra for substituted indoles can be complex due to the presence of two electronic transitions, ¹Lₐ and ¹Lₑ.[5] Substituents on the indole ring can influence the energy of these transitions.[3][5]

Potential Applications in Drug Discovery

The strategic placement of functional groups on the this compound scaffold makes it a highly valuable intermediate for the synthesis of compound libraries for high-throughput screening.

-

Scaffold for Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The 6-carboxylate can be converted to a variety of amides, a key interaction motif for the hinge region of many kinases.

-

Precursor for Serotonin Receptor Ligands: Indole derivatives are well-known to interact with serotonin receptors. The substituents on this molecule could be elaborated to generate novel ligands with potential applications in neuroscience.

-

Antiviral and Antimicrobial Agents: The indole core is present in many compounds with antiviral and antimicrobial activity. The bromo-substituent allows for further diversification through cross-coupling reactions to explore structure-activity relationships. A patent for the preparation of 4-bromo-7-methylindole-2-carboxylic acid notes its potential application in cancer treatment.[6]

Figure 3: Potential Derivatization Pathways and Applications.

Conclusion

This compound represents a promising, albeit currently novel, building block for medicinal chemistry and drug discovery. This guide provides a scientifically grounded, proposed synthetic route via the Fischer indole synthesis and subsequent esterification. The versatile functional handles on this molecule, including a reactive bromo group and a modifiable ester, offer multiple avenues for the creation of diverse chemical libraries. Researchers and drug development professionals can utilize the protocols and insights presented here to synthesize and explore the potential of this and related indole derivatives in the quest for new therapeutic agents.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Geddes, C. D., & Lakowicz, J. R. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50.

-

National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PubMed Central. Retrieved January 4, 2026, from [Link]

- Cimarelli, C., & Palmieri, G. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(21), 5037.

- Ghosh, S., et al. (2019). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. Scientific Reports, 9(1), 3638.

- Li, J., et al. (2025).

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 4, 2026, from [Link]

- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.

-

ResearchGate. (n.d.). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). Retrieved January 4, 2026, from [Link]

-

Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved January 4, 2026, from [Link]

- El-Mekabaty, A., & Fadda, A. A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54130-54157.

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved January 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (n.d.). Thermal and spectroscopic studies of 2,3,5-trisubstituted and 1,2,3,5-tetrasubstituted indoles as non-competitive antagonists of GluK1/GluK2 receptors. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-1H-indole-6-carboxylate. Retrieved January 4, 2026, from [Link]

-

CP Lab Chemicals. (n.d.). methyl 4-bromo-1H-indole-6-carboxylate, min 97%, 10 grams. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

-

National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubMed Central. Retrieved January 4, 2026, from [Link]

- Shi, X., Zhan, J., & Liao, B. (2008). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid (Chinese Patent No. CN100387577C).

- Zhang, G., & Wang, Q. (2012). Method for preparing 5-bromoindole (Chinese Patent No. CN102558017A).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate: A Keystone for Drug Discovery

This guide provides an in-depth technical exploration of the core physicochemical properties of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, a substituted indole derivative of significant interest to researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. The specific substitutions on this molecule—a bromine atom at the 4-position, a methyl group at the 2-position, and a methyl carboxylate at the 6-position—are anticipated to critically influence its biological activity, metabolic stability, and pharmacokinetic profile.

Understanding the physicochemical properties of this compound is not merely an academic exercise; it is a fundamental prerequisite for its rational development as a potential therapeutic agent. These properties govern how the molecule is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety. This document will not only present the predicted and analogous data for this molecule but will also provide detailed, field-proven methodologies for their experimental determination, empowering researchers to generate robust and reliable data for their drug discovery programs.

The Strategic Importance of Physicochemical Profiling in Drug Development

In the realm of drug discovery, the journey from a hit compound to a clinical candidate is fraught with challenges, with poor physicochemical properties being a primary driver of attrition. A molecule's solubility, lipophilicity, and ionization state are pivotal indicators that dictate its behavior within biological systems. A delicate balance is required: a compound must be sufficiently soluble in aqueous media to be bioavailable, yet lipophilic enough to permeate biological membranes and reach its target. Therefore, a comprehensive understanding of these characteristics is paramount for optimizing a compound's therapeutic potential.

Core Physicochemical Properties of this compound

Direct experimental data for this compound is not extensively available in the public domain. However, we can predict its properties based on its structure and data from closely related analogs. This section outlines these key properties and, more importantly, the robust experimental protocols for their determination.

Molecular Structure and Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₀BrNO₂

-

Canonical SMILES: CC1=CC2=C(NC1)C=C(C(=C2)Br)C(=O)OC

The structure combines the aromatic indole core with a lipophilic bromine atom and a hydrogen-bond-accepting methyl ester group. The methyl group at the 2-position is expected to influence the molecule's planarity and electronic distribution.

Predicted and Analog-Based Physicochemical Data

The following table summarizes the predicted properties for the target molecule and experimental or computed data for key analogs to provide context.

| Property | Predicted/Analog Value | Significance in Drug Discovery |

| Molecular Weight | 268.11 g/mol (Calculated) | Influences diffusion and permeability. Compounds <500 Da are generally favored for oral bioavailability. |

| Melting Point (°C) | Not available. (Analog: 4-bromo-3-methyl-1H-indole: 79-80 °C)[1] | Indicates purity and solid-state stability. |

| Boiling Point (°C) | Not available. | Not typically relevant for solid pharmaceutical compounds. |

| Calculated logP | ~3.1 (Predicted) (Analog: Methyl 4-bromo-1H-indole-6-carboxylate: 2.6)[2] | A measure of lipophilicity, affecting solubility, permeability, and metabolism. |

| Aqueous Solubility | Predicted to be low. | Crucial for absorption and formulation. |

| pKa | ~16-17 (indole N-H, predicted); ~ -2 to -3 (protonated carbonyl, predicted) | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: The purity of a compound is the bedrock of all subsequent physicochemical and biological characterization. HPLC is the gold standard for assessing the purity of non-volatile small molecules due to its high resolution and sensitivity. A reversed-phase method is typically employed for indole derivatives.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended for separating the parent compound from potential impurities with differing polarities.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 20% B

-

20-25 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm, selected based on the UV absorbance of the indole chromophore.[3]

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Workflow for HPLC Purity Assessment:

Caption: Workflow for HPLC purity analysis of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the definitive technique for determining equilibrium solubility.[4] It involves creating a saturated solution of the compound and measuring its concentration after a period of equilibration.

Experimental Protocol:

-

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated HPLC method (as described above)

-

-

Procedure:

-

Add an excess amount of the compound (e.g., 2-5 mg) to a vial containing a known volume of PBS (e.g., 1 mL).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration.

-

Calculate the original solubility, accounting for the dilution factor.

-

Workflow for Shake-Flask Solubility Determination:

Caption: Experimental workflow for determining aqueous solubility via the shake-flask method.

Lipophilicity Determination (logP)

Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for predicting a drug's membrane permeability and metabolic fate.[5]

Experimental Protocol (Shake-Flask Method):

-

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Vials

-

Vortex mixer

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

-

Procedure:

-

Prepare a stock solution of the compound in either the aqueous or octanol phase.

-

Add equal volumes of the n-octanol and aqueous phases to a vial.

-

Add a small aliquot of the stock solution.

-

Vortex the mixture vigorously for several minutes to facilitate partitioning.

-

Allow the phases to separate by standing or centrifugation.

-

Carefully sample both the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).

-

Logical Relationship of Physicochemical Properties in Drug Discovery:

Caption: Interplay of key physicochemical properties and their impact on the ADME profile and therapeutic outcome.

Spectroscopic Characterization

Rationale: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure and identifying functional groups within the molecule.

-

¹H NMR Spectroscopy: This technique will provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals are expected for the indole N-H proton (typically downfield), aromatic protons on the benzene ring, the C2-methyl group, and the ester methyl group.

-

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Distinct signals will be observed for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the aliphatic methyl carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorbances include:

-

N-H stretch (around 3300-3400 cm⁻¹)

-

C=O stretch of the ester (around 1700-1720 cm⁻¹)

-

C-Br stretch (in the fingerprint region, typically below 800 cm⁻¹)

-

General Protocol for Spectroscopic Analysis:

-

Sample Preparation:

-

NMR: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR: The sample can be analyzed as a solid (e.g., using an ATR accessory) or dissolved in a suitable solvent.

-

-

Data Acquisition: Acquire the spectra on a calibrated spectrometer according to standard operating procedures.

-

Data Interpretation: Analyze the chemical shifts, coupling constants (for NMR), and absorption frequencies (for IR) to confirm the structure of the molecule.

Conclusion

This technical guide has outlined the critical physicochemical properties of this compound and provided a comprehensive framework for their experimental determination. While predicted and analog data offer valuable initial insights, the rigorous experimental validation of these properties is an indispensable step in the progression of this, or any, compound through the drug discovery pipeline. The methodologies detailed herein represent robust, industry-standard approaches that will enable researchers to generate the high-quality data necessary for informed decision-making and the ultimate success of their therapeutic development programs.

References

-

Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

PubChem. (2025). Methyl 4-bromo-1-(1-methylethyl)-1H-indole-6-carboxylate. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

MDPI. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

PubChem. (2025). Methyl 4-bromo-1H-indole-6-carboxylate. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Methyl 4-bromo-1H-indole-6-carboxylate | C10H8BrNO2 | CID 24728007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. acdlabs.com [acdlabs.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed, scientifically-grounded pathway for the synthesis of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Strategic Approach: Retrosynthetic Analysis

The synthetic approach to this compound is best devised through a retrosynthetic analysis. The indole core, being the most complex feature, is the logical point for disconnection. The Fischer indole synthesis is a powerful and classic method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound.[1] This strategy is particularly well-suited for the target molecule, as it allows for the direct installation of the 2-methyl substituent.

The retrosynthetic breakdown is as follows:

-

Target Molecule: this compound

-

Key Disconnection (Fischer Indole Synthesis): The indole ring is disconnected to reveal a substituted phenylhydrazine and acetone. The acetone will provide the C2 carbon and the 2-methyl group.

-

Intermediate 1: (3-bromo-5-(methoxycarbonyl)phenyl)hydrazine.

-

Disconnection (Hydrazine Formation): The hydrazine functionality can be installed from the corresponding aniline via diazotization followed by reduction.

-

Intermediate 2: Methyl 3-amino-5-bromobenzoate.

-

Disconnection (Esterification): The methyl ester can be readily formed from the corresponding carboxylic acid.

-

Starting Material: 3-amino-5-bromobenzoic acid (a commercially available reagent).

This retrosynthetic analysis outlines a convergent and logical three-step forward synthesis, beginning with a readily accessible starting material.

The Synthetic Pathway: A Step-by-Step Guide

The forward synthesis is designed as a three-step sequence: esterification, diazotization/reduction, and Fischer indole cyclization.

Caption: Synthetic pathway for this compound.

Step 1: Esterification of 3-amino-5-bromobenzoic acid

The initial step involves the conversion of the carboxylic acid functionality of the starting material into a methyl ester. A robust method for this transformation is the use of thionyl chloride in methanol. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl and acts as an efficient esterification agent.

Experimental Protocol:

-

To a stirred solution of 3-amino-5-bromobenzoic acid (1.0 eq) in methanol (approximately 4-5 mL per gram of starting material), cooled in an ice bath, add thionyl chloride (2.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 3-amino-5-bromobenzoate.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-amino-5-bromobenzoic acid | 1.0 | Starting Material |

| Methanol | Solvent | Reagent and Solvent |

| Thionyl Chloride | 2.5 | Esterification Reagent |

| Saturated NaHCO₃ (aq) | Excess | Neutralization |

| Ethyl Acetate | Solvent | Extraction |

| Brine | - | Washing |

| Anhydrous Na₂SO₄ | - | Drying Agent |

Characterization of Methyl 3-amino-5-bromobenzoate:

-

Appearance: Yellow solid.

-

¹H NMR (400 MHz, Methanol-d₄): δ 7.10 (t, J = 1.6 Hz, 1H), 6.83 (t, J = 1.6 Hz, 1H), 6.57 (t, J = 1.6 Hz, 1H), 3.46 (s, 3H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 166.0, 147.7, 132.6, 122.9, 122.3, 121.6, 114.6, 52.3.[2]

-

MS (ESI, M+H⁺): 231.[2]

Step 2: Synthesis of (3-bromo-5-(methoxycarbonyl)phenyl)hydrazine

This transformation proceeds via a two-step, one-pot procedure involving the diazotization of the aniline followed by in situ reduction of the resulting diazonium salt to the corresponding hydrazine.

Experimental Protocol:

-

Dissolve Methyl 3-amino-5-bromobenzoate (1.0 eq) in concentrated hydrochloric acid (approx. 4 mL per gram of aniline) and cool the solution to -15 to -10 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water to the cooled aniline solution, maintaining the temperature below -10 °C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride (SnCl₂) (3.0 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 6-8 hours.

-

Collect the precipitated hydrazine hydrochloride salt by filtration and wash with a small amount of cold water.

-

The crude hydrazine hydrochloride can be used directly in the next step or can be neutralized with a base (e.g., NaOH) and extracted with an organic solvent for further purification if necessary.

| Reagent/Solvent | Molar Eq. | Purpose |

| Methyl 3-amino-5-bromobenzoate | 1.0 | Starting Material |

| Concentrated HCl | Solvent/Reagent | Diazotization/Reduction |

| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing Agent |

| Stannous Chloride (SnCl₂) | 3.0 | Reducing Agent |

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Aryl diazonium salts are generally unstable at higher temperatures and can decompose.[3] Maintaining a low temperature is crucial for preventing side reactions and ensuring a good yield of the desired product.

-

Stannous Chloride as Reducing Agent: Stannous chloride is a mild and effective reducing agent for the conversion of diazonium salts to hydrazines.[4] Other reducing agents such as sodium bisulfite can also be used.[4]

Step 3: Fischer Indole Synthesis

The final step is the acid-catalyzed cyclization of the synthesized hydrazine with acetone to form the indole ring. A variety of Brønsted and Lewis acids can be used as catalysts for this reaction.[5] Polyphosphoric acid (PPA) is often an effective catalyst for this transformation.

Experimental Protocol:

-

Combine (3-bromo-5-(methoxycarbonyl)phenyl)hydrazine hydrochloride (1.0 eq) and an excess of acetone (5-10 eq).

-

Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine) to the mixture with stirring.

-

Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.

-

Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

| Reagent/Solvent | Molar Eq. | Purpose |

| (3-bromo-5-(methoxycarbonyl)phenyl)hydrazine | 1.0 | Starting Material |

| Acetone | 5-10 | Carbonyl Source |

| Polyphosphoric Acid (PPA) | Catalyst/Solvent | Acid Catalyst |

| Crushed Ice | - | Quenching |

| Base (e.g., NH₄OH, NaOH) | Excess | Neutralization |

| Ethyl Acetate/Dichloromethane | Solvent | Extraction |

Mechanistic Insight: The Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine.[5][6] Under acidic conditions, this intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[5][6]

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

-

Expected ¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to show a singlet for the 2-methyl group (around δ 2.4 ppm), a singlet for the methyl ester (around δ 3.9 ppm), a singlet for the H5 proton, a singlet for the H7 proton, a broad singlet for the NH proton (around δ 8.0-8.5 ppm), and a signal for the H3 proton.

-

Expected ¹³C NMR (CDCl₃, 125 MHz): The spectrum should show signals for the methyl ester carbonyl carbon (around δ 167 ppm), the aromatic carbons, the C2 methyl carbon (around δ 13 ppm), and the methyl ester carbon (around δ 52 ppm).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecule.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scientifically sound method for the preparation of this compound. By starting from the commercially available 3-amino-5-bromobenzoic acid, this three-step synthesis is efficient and utilizes well-established chemical transformations. The provided experimental protocols and mechanistic insights are intended to empower researchers to successfully synthesize this valuable indole derivative for further investigation in their respective fields.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 3-amino-5-bromobenzoate | 706791-83-5 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of substituted indoles

An In-Depth Technical Guide to the Discovery and History of Substituted Indoles

Abstract

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of chemical biology and medicinal chemistry. Its journey from an obscure byproduct of the dye industry to a "privileged scaffold" in modern drug discovery is a compelling narrative of scientific inquiry, synthetic innovation, and an ever-deepening understanding of its role in nature. This technical guide traces the history of substituted indoles, beginning with the initial isolation and structural elucidation of the parent core. It delves into the seminal synthetic methodologies that first enabled chemists to construct and functionalize this ring system, from classical acid-catalyzed cyclizations to the transformative palladium-catalyzed reactions of the modern era. By examining the causality behind key experimental choices and providing detailed protocols for foundational syntheses, this guide offers researchers, scientists, and drug development professionals a comprehensive perspective on the enduring legacy and future potential of this remarkable molecular framework.

The Genesis: From Indigo to Indole

The story of indole is inextricably linked to indigo, one of the oldest natural dyes known to humankind. For centuries, the vibrant blue compound was prized, but its chemical nature remained a mystery. In 1866, the German chemist Adolf von Baeyer embarked on a systematic degradation of indigo. Through a process of oxidation to isatin and then oxindole, followed by a vigorous reduction using zinc dust, he successfully isolated a new, colorless crystalline compound.[1][2][3][4] Combining the words indi go and ole um (Latin for "oil," reflecting its origin from treatment with oleum), Baeyer named his discovery "indole".[1][2][5] By 1869, he had correctly proposed its bicyclic structure, a fusion of a benzene ring and a pyrrole ring.[1][3] This foundational work laid the groundwork for over 150 years of chemical exploration.

Caption: The core aromatic heterocyclic structure of indole.

While Baeyer's work was groundbreaking, it was a degradative process. To truly unlock the potential of the indole scaffold, chemists needed methods to build it from simpler, more readily available precursors. This need ushered in the classical era of indole synthesis.

The Classical Era: Forging the Indole Core from First Principles

The late 19th and early 20th centuries saw the development of foundational "named" reactions that became the workhorses of indole synthesis for decades. These methods, while often requiring harsh conditions, were revolutionary in their ability to construct the indole ring system with various substitution patterns.

The Fischer Indole Synthesis (1883)

Just 17 years after indole's discovery, Hermann Emil Fischer developed what remains one of the most widely known and utilized methods for indole synthesis.[6][7][8][9] The Fischer Indole Synthesis is a versatile reaction that produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] The choice of catalyst is crucial, with Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃, AlCl₃) all being effective.[6][7][8]

The true elegance of the Fischer synthesis lies in its mechanism. The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. The key step is a thermally- or acid-catalyzed[10][10]-sigmatropic rearrangement, which forms a new carbon-carbon bond and sets the stage for cyclization and subsequent elimination of ammonia to yield the aromatic indole.[6][7][8]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Protocol 2.1: Representative Fischer Indole Synthesis of 2-phenylindole

-

Hydrazone Formation: Phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) are dissolved in ethanol. A catalytic amount of acetic acid (0.1 eq) is added, and the mixture is refluxed for 1 hour. The solvent is removed under reduced pressure to yield the crude phenylhydrazone.

-

Cyclization: The crude phenylhydrazone is added to polyphosphoric acid (10 eq by weight) preheated to 100°C.

-

Reaction Execution: The mixture is stirred vigorously at 150-160°C for 10-15 minutes. The reaction is highly exothermic and requires careful temperature control.

-

Workup: The hot, viscous mixture is poured carefully onto crushed ice, leading to the precipitation of the product.

-

Purification: The precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from an ethanol/water mixture to afford pure 2-phenylindole.

The Reissert Indole Synthesis (1897)

Another classic method, the Reissert synthesis, provides a different strategic approach, starting from an ortho-nitrotoluene derivative.[4][11][12] This multi-step reaction begins with the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[11][13] The crucial step is the subsequent reductive cyclization of this intermediate, typically using zinc in acetic acid or other reducing agents like ferrous sulfate.[11][13][14] This reduction of the nitro group to an amine is immediately followed by spontaneous intramolecular condensation with the adjacent ketone to form the indole ring, yielding an indole-2-carboxylic acid.[11][13] This acid can then be decarboxylated by heating to give the final substituted indole.[11][14]

Caption: The sequential workflow of the Reissert Indole Synthesis.

Protocol 2.2: Representative Reissert Indole Synthesis

-

Condensation: In a flame-dried flask under an inert atmosphere (N₂), a solution of potassium ethoxide is prepared by dissolving potassium metal (1.1 eq) in absolute ethanol. o-Nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) are added sequentially, and the mixture is stirred at room temperature for 12 hours.

-

Workup 1: The resulting dark-colored mixture is poured into a mixture of ice and dilute sulfuric acid. The organic layer is extracted with diethyl ether, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: The crude pyruvate is dissolved in glacial acetic acid. Zinc dust (4-5 eq) is added portion-wise while maintaining the temperature below 40°C with an ice bath. After the addition is complete, the mixture is heated to reflux for 1 hour.

-

Workup 2: The hot solution is filtered to remove excess zinc. The filtrate is cooled, and the precipitated indole-2-carboxylic acid is collected by filtration.

-

Decarboxylation: The dried indole-2-carboxylic acid is heated carefully above its melting point until the evolution of CO₂ ceases. The resulting crude indole is then purified by vacuum distillation or recrystallization.

The Palladium Revolution: A New Era of Precision and Scope

While classical methods were foundational, their reliance on harsh acidic or basic conditions and high temperatures limited their applicability, especially for substrates with sensitive functional groups. The late 20th century witnessed a paradigm shift in organic synthesis with the advent of transition-metal catalysis. Palladium, in particular, emerged as a uniquely powerful catalyst for forming carbon-carbon and carbon-heteroatom bonds, revolutionizing indole synthesis.

The Larock Indole Synthesis (1991)

Developed by Richard C. Larock, this heteroannulation reaction exemplifies the power of palladium catalysis.[10][15] The Larock indole synthesis constructs 2,3-disubstituted indoles by coupling an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base.[10][15][16] This method offered significantly milder reaction conditions compared to its classical predecessors and demonstrated remarkable functional group tolerance.[15]

The catalytic cycle is a showcase of fundamental organometallic steps. It begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond. The final, key step is an intramolecular attack of the aniline nitrogen onto the newly formed vinylic palladium intermediate, followed by reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[10]

Caption: The palladium-catalyzed cycle of the Larock Indole Synthesis.

Protocol 3.1: Representative Larock Indole Synthesis

-

Reaction Setup: To an oven-dried Schlenk flask are added palladium(II) acetate (Pd(OAc)₂, 5 mol%), the o-iodoaniline (1.0 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and lithium chloride (LiCl, 1.0 eq). The flask is evacuated and backfilled with an inert atmosphere (N₂ or Ar).

-

Solvent and Reagent Addition: Anhydrous, degassed dimethylformamide (DMF) is added, followed by the disubstituted alkyne (1.1 eq) via syringe.

-

Reaction Execution: The mixture is heated to 100°C and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the 2,3-disubstituted indole.

Other Transformative Palladium-Catalyzed Methods

The success of the Larock synthesis was part of a broader wave of innovation. Other key palladium-catalyzed methods further expanded the synthetic toolkit:

-

Hegedus Indole Synthesis: This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[17][18][19] It provides an efficient route to indoles from different starting materials compared to the Larock approach.[20]

-

Buchwald-Hartwig Amination: While a more general C-N cross-coupling reaction, the Buchwald-Hartwig amination has had a profound impact on indole chemistry.[21] It is a premier method for the N-arylation of indoles and can be used to prepare complex aniline precursors for other indole syntheses, demonstrating the modularity of modern synthetic strategies.[22][23][24]

A Legacy in Nature and Medicine

The intense focus on synthesizing substituted indoles is driven by their ubiquitous presence and critical function in biological systems. The indole scaffold is not merely a synthetic curiosity; it is a blueprint for bioactivity honed by evolution.

| Compound | Class / Origin | Significance |

| Tryptophan | Essential Amino Acid | A fundamental building block of proteins and the biosynthetic precursor to many other indole derivatives.[1][23][25] |

| Serotonin | Neurotransmitter | A crucial signaling molecule in the brain and gut, regulating mood, appetite, and sleep.[1][26] |

| Melatonin | Hormone | Derived from serotonin, it is central to the regulation of circadian rhythms (the sleep-wake cycle).[1] |

| Auxin (Indole-3-acetic acid) | Plant Hormone | The primary hormone responsible for regulating plant growth and development, including cell division and elongation.[1][3][27] |

| Indomethacin | Synthetic Drug | A potent non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting prostaglandin production.[1][27][28] |

| Sumatriptan | Synthetic Drug | A member of the triptan class of drugs, synthesized via the Fischer method, used for the acute treatment of migraine headaches.[6][7] |

| Vincristine / Vinblastine | Natural Product Alkaloids | Complex indole alkaloids isolated from the Madagascar periwinkle, used as powerful chemotherapy agents that inhibit tubulin polymerization.[26] |

The Frontier: Direct C–H Functionalization

The evolution of indole synthesis continues. While classical and palladium-catalyzed methods are powerful for constructing the indole core, a major contemporary goal is the direct functionalization of the C-H bonds on a pre-existing indole ring. This approach is highly atom-economical, avoiding the need for pre-functionalized starting materials. Significant progress has been made in selectively targeting the nucleophilic C3 position.[29][30] However, the selective functionalization of the less reactive C-H bonds on the benzene portion of the indole (C4, C5, C6, C7) remains a formidable challenge.[31] Recent breakthroughs using tailored transition-metal catalysts are beginning to solve this problem, opening up new avenues for creating novel indole derivatives that were previously inaccessible.[31][32][33]

Conclusion

The history of the substituted indole is a microcosm of the evolution of organic chemistry itself. It began with the patient deconstruction of a natural dye, leading to the discovery of a simple but potent chemical scaffold. This discovery spurred the development of robust, albeit often harsh, synthetic methods that enabled the construction of the core. The subsequent "palladium revolution" introduced a new level of finesse and precision, dramatically expanding the scope and accessibility of complex indoles. Today, this journey continues as chemists push the boundaries of C-H activation, seeking ever more efficient and elegant ways to modify this privileged structure. From essential amino acids to life-saving pharmaceuticals, the substituted indole has proven its immense value, solidifying its place as one of the most significant heterocyclic systems in science.

References

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.

-

Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

-

Larock indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

-

Larock indole synthesis - Grokipedia. (n.d.). Grokipedia. [Link]

-

Reissert indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

-

Indole - Metabolite of the month. (2022, March 8). Biocrates Life Sciences AG. [Link]

-

Hegedus indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

-

(PDF) Reissert Indole Synthesis. (n.d.). ResearchGate. [Link]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (n.d.). National Institutes of Health (NIH). [Link]

-

The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (n.d.). Royal Society of Chemistry. [Link]

-

Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. (n.d.). Taylor & Francis Online. [Link]

-

Fischer indole synthesis - chemeurope.com. (n.d.). chemeurope.com. [Link]

-

Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles. (n.d.). Thieme Connect. [Link]

-

Larock Indole Synthesis - SynArchive. (n.d.). SynArchive. [Link]

-

Reissert Indole Synthesis. (n.d.). thalis.math.upatras.gr. [Link]

-

Reissert Indole Synthesis. (n.d.). Merck Index. [Link]

-

Hegedus indole synthesis - Wikiwand. (n.d.). Wikiwand. [Link]

-

Indole - Wikipedia. (n.d.). Wikipedia. [Link]

-

Biomedical Importance of Indoles. (n.d.). National Institutes of Health (NIH). [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). Chiba University. [Link]

-

Versatility in pharmacological actions of 3-substituted indoles. (2019, April 27). International Journal of Chemical Studies. [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). National Institutes of Health (NIH). [Link]

-

Recent advances in the synthesis of indoles and their applications. (2025, September 25). Royal Society of Chemistry. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). National Institutes of Health (NIH). [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. (n.d.). National Institutes of Health (NIH). [Link]

-

(PDF) Reissert-Indole-Synthesis.pdf. (2016, March 24). ResearchGate. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). National Institutes of Health (NIH). [Link]

-

Substituted indoles: Significance and symbolism. (2025, March 4). accendoreliability.com. [Link]

-

Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole. [Link]

-

Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. (n.d.). ResearchGate. [Link]

-

Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025, September 6). Bioengineer.org. [Link]

-

The Fischer indole synthesis. (n.d.). ACS Publications. [Link]

-

Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles. (2023, December 8). De Gruyter. [Link]

-

Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. (n.d.). MDPI. [Link]

-

Hegedus indole synthesis. (n.d.). ResearchGate. [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). National Institutes of Health (NIH). [Link]

-

Breakthrough in Indole Chemistry Could Accelerate Drug Development. (2025, August 26). BioQuick News. [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019, October 8). Royal Society of Chemistry. [Link]

-

(PDF) Biomedical Importance of Indoles. (2025, October 16). ResearchGate. [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. safrole.com [safrole.com]

- 4. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]

- 5. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer_indole_synthesis [chemeurope.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 12. Reissert Indole Synthesis [drugfuture.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. grokipedia.com [grokipedia.com]

- 16. synarchive.com [synarchive.com]

- 17. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 18. thieme-connect.com [thieme-connect.com]

- 19. wikiwand.com [wikiwand.com]

- 20. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 24. research.rug.nl [research.rug.nl]

- 25. chemijournal.com [chemijournal.com]

- 26. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. news-medical.net [news-medical.net]

- 32. bioengineer.org [bioengineer.org]

- 33. bioquicknews.com [bioquicknews.com]

An In-depth Technical Guide to Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including natural products and synthetic drugs. The specific substitution pattern of this compound—a bromine atom at the 4-position, a methyl group at the 2-position, and a methyl carboxylate at the 6-position—offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. This guide provides a comprehensive overview of its molecular characteristics, a proposed synthetic route based on established methodologies, and its potential applications in pharmaceutical research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in research. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₂ | Calculated |

| Molecular Weight | 268.11 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

The molecular weight is a critical parameter for all quantitative analyses, including reaction stoichiometry, preparation of solutions of known concentration, and interpretation of mass spectrometry data.

Proposed Synthesis: A Fischer Indole Synthesis Approach

The proposed synthesis of this compound would proceed in two main stages: the formation of a key phenylhydrazine intermediate and its subsequent Fischer indole cyclization.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology and should be optimized and validated under appropriate laboratory conditions.

Part 1: Synthesis of (3-Bromo-5-methoxycarbonylphenyl)hydrazine

-

Starting Material: 3-Bromo-5-aminobenzoic acid.

-

Protection of the Carboxylic Acid: The carboxylic acid group is first converted to its methyl ester to prevent unwanted side reactions. This can be achieved by reacting 3-bromo-5-aminobenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.

-

Diazotization: The resulting methyl 3-bromo-5-aminobenzoate is then diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

-

Reduction: The diazonium salt is subsequently reduced to the corresponding hydrazine using a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.

-

Isolation and Purification: The hydrazine hydrochloride salt is isolated by filtration and can be purified by recrystallization. The free hydrazine base can be obtained by treatment with a base.

Part 2: Fischer Indole Synthesis

-

Condensation: The synthesized (3-bromo-5-methoxycarbonylphenyl)hydrazine is condensed with a suitable ketone, in this case, pyruvic acid or an ester thereof, to form the corresponding hydrazone. The reaction is typically carried out in a protic solvent like ethanol.

-

Cyclization: The formed hydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be used, including sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[1][2][3][4] The reaction mixture is heated to promote the[6][6]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia to form the indole ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is extracted with an organic solvent, and the solvent is evaporated. The final product, this compound, is then purified using techniques such as column chromatography or recrystallization.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the methyl group at the 2-position, and the methyl group of the ester. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all eleven carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the indole ring and the methyl groups.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak, due to the presence of the bromine atom (¹⁹Br and ⁸¹Br), would be a key characteristic.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the ester group, and the aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, with indole-containing compounds exhibiting a wide range of pharmacological activities.[7] Substituted indole-6-carboxylates, in particular, have been investigated for various therapeutic applications. The strategic placement of a bromine atom and a methyl group on the indole scaffold of this compound can significantly influence its biological activity.

-

Enzyme Inhibition: The electron-withdrawing nature of the bromine atom and the ester group can modulate the electron density of the indole ring, potentially enhancing its binding affinity to target enzymes.

-

Receptor Antagonism/Agonism: The overall shape and electronic properties of the molecule make it a candidate for interacting with various receptors in the central nervous system and other biological systems.

-

Scaffold for Further Derivatization: The bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a library of analogues with diverse biological profiles. The N-H of the indole can also be readily substituted to explore structure-activity relationships.

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. Its synthesis, achievable through established methods like the Fischer indole synthesis, provides access to a versatile scaffold. A thorough characterization using modern spectroscopic techniques is essential to confirm its structure and purity. The unique substitution pattern of this molecule offers exciting possibilities for its exploration in various areas of drug discovery, targeting a wide range of diseases. Further research into its synthesis, biological evaluation, and derivatization is warranted to fully unlock its therapeutic potential.

References

- Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.

- Fischer indole synthesis. (2023, December 29). In Wikipedia. [Link]

- He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

- Lummis, P. A., et al. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

- Zolfigol, M. A., et al. (2014). Citric acid as an efficient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at reflux condition in ethanol. Scientia Iranica, 21(6), 2059-2065.

- Fischer Indole Synthesis. Organic Chemistry Portal. (n.d.). [Link]

- Lummis, P. A., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

- Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

- Kumar, P. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. [Link]

- Dehno Khalaji, A., et al. (2022). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

- SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester. [Link]

- Zhang, Y., et al. (2018). Ester-Derivatized Indoles as Fluorescent and Infrared Probes for Hydration Environments. Chinese Journal of Chemical Physics, 31(4), 477-484. [Link]

- PubChem. (n.d.). Methyl 4-bromo-1H-indole-6-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

- Hebestreit, M.-L., et al. (2021). Rotationally resolved electronic spectroscopy of 6-methylindole. Radboud Repository. [Link]

- Reddy, G. V., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. National Center for Biotechnology Information. [Link]

- Al-Adilee, K. J., & Abbas, S. H. (2025, August 6). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. ResearchGate. [Link]

- Hebestreit, M.-L., et al. (2025, August 8). Rotationally Resolved Electronic Spectroscopy of 6-Methylindole: Structures, Transition moments, and Permanent Dipole Moments of Ground and Excited Singlet States. ResearchGate. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Structures of (a) indole and (b) methyl indole-4-carboxylate. [cjcp.ustc.edu.cn]

The Multifaceted Biological Activities of Bromo-Substituted Indoles: A Technical Guide for Researchers

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] The introduction of a bromine atom onto the indole ring can dramatically influence the molecule's physicochemical properties, often enhancing its therapeutic potential.[4][5][6] This technical guide provides an in-depth exploration of the diverse biological activities of bromo-substituted indoles, offering insights into their anticancer, antimicrobial, and antiviral properties, as well as their underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity of Bromo-Substituted Indoles

Bromo-substituted indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][7][8][9] The position and number of bromine substituents, along with other structural modifications, play a crucial role in determining their potency and selectivity.[4][5]

Inhibition of Cancer Cell Proliferation

Numerous studies have demonstrated the potent anti-proliferative effects of bromo-indoles. For instance, 3-(2-bromoethyl)-indole (BEI-9) was identified as a potent inhibitor of cell proliferation in SW480 and HCT116 colon cancer cells.[7][10] Similarly, novel 5-bromoindole-2-carboxylic acid derivatives have shown the ability to decrease cell growth in HepG2, A549, and MCF-7 human cancer cell lines.[11]

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 3-(2-bromoethyl)-indole (BEI-9) | SW480 colon cancer | ~12.5 | [7][10] |

| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 colon cancer | ~5 | [7][10] |

| 5-Bromoindole-3-glyoxyl-D-tryptophan | Chloroquine-sensitive (3D7) and resistant (Dd2) P. falciparum | 7.4 and 8.2 | [12] |

| Novel 5-bromoindole-2-carboxylic acid derivatives | HepG2, A549, MCF-7 | Variable | [11] |

| Brominated methoxyquinolines | MDA-MB-231 breast cancer | Variable | [13] |

| 6,7-annulated 4-substituted indoles | HL-60 tumor cells | Variable | [14] |

Mechanisms of Anticancer Action

The anticancer activity of bromo-substituted indoles is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

The transcription factor NF-κB plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[7] 3-(2-bromoethyl)-indole (BEI-9) has been identified as an inhibitor of the NF-κB signaling pathway at submicromolar concentrations, suggesting a potential mechanism for its anticancer effects.[7]

Experimental Protocol: NF-κB Reporter Assay

This protocol outlines a general procedure for assessing the inhibition of NF-κB activation by bromo-substituted indoles using a luciferase reporter gene assay.

Materials:

-

Human cancer cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 or other transfection reagent

-

Complete cell culture medium

-

Bromo-substituted indole compound

-

TNF-α or other NF-κB stimulus

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed cells in a 24-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of the bromo-substituted indole compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can influence cell proliferation, differentiation, and apoptosis.[10] Several naturally occurring marine-derived brominated indoles have been identified as ligands and agonists of the AhR.[10] Their ability to activate the AhR signaling pathway suggests another potential mechanism for their biological effects.

Experimental Protocol: AhR-Responsive Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to screen for AhR activators among bromo-substituted indoles.[15]

Materials:

-

Recombinant cell line containing a stably transfected AhR-responsive luciferase reporter gene (e.g., H1L6.1c2 cells).[16]

-

Complete cell culture medium.

-

Bromo-substituted indole compounds.

-

TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the bromo-substituted indole compounds or TCDD for a specified period (e.g., 4 or 24 hours).[10]

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The magnitude of luciferase induction is directly proportional to the AhR-activating potency of the compound.[15]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Bromo-indoles.

Antimicrobial Activity of Bromo-Substituted Indoles

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents.[17] Bromo-substituted indoles have demonstrated significant activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[17][18]

Inhibition of Bacterial and Fungal Growth

Several studies have reported the minimum inhibitory concentrations (MICs) of various bromo-indoles against clinically relevant microorganisms. For example, 6-bromoindolglyoxylamido derivatives have shown antibacterial activity against Escherichia coli and antifungal properties.[17] Multi-halogenated indoles, such as 4-bromo-6-chloroindole and 6-bromo-4-iodoindole, exhibited potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[19]

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |

| 5-bromoindole 3-7-3 analogue | Staphylococcus aureus ATCC 25923 | 12.5 | [18] |

| 5-bromoindole 3-7-3 analogue | Pseudomonas aeruginosa ATCC 27853 | 100 | [18] |

| 4-Bromo-6-chloroindole | Staphylococcus aureus strains | 20-50 | [19] |

| 6-Bromo-4-iodoindole | Staphylococcus aureus strains | 20-50 | [19] |

| Indole-triazole derivative (3d) | MRSA | 6.25 | [20] |

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | [20] |

Mechanism of Antimicrobial Action

A key mechanism of action for some antimicrobial bromo-indoles is the disruption of microbial membranes. The polyamine derivative of 6-bromoindole, for instance, is believed to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[17]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of bromo-substituted indoles using the broth microdilution method.[20]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Bromo-substituted indole compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the bromo-substituted indole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Proposed Mechanism of Antimicrobial Action of Certain Bromo-indole Derivatives.

Antiviral Activity of Bromo-Substituted Indoles

The indole nucleus is a common feature in many antiviral drugs, and bromo-substituted derivatives are being explored for their potential to combat various viral infections.[13][21]

Inhibition of Viral Replication

Bromo-indole derivatives have shown inhibitory activity against a range of viruses. For example, certain substituted ethyl-2-aminomethyl-5-hydroxy-6-bromo-indole-3-carboxylic acid derivatives have been investigated for their antiviral properties.[11] A specific dihydrochloride of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, with an IC50 of 1.84 µM.[6]

| Compound/Derivative | Virus | EC50/IC50 (µM) | Reference |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | SARS-CoV-2 | IC50 = 1.84 | [6] |

| Indole derivative IV | Hepatitis C Virus (HCV) | EC50 = 1.16 | [22] |

| Indole derivative V | Hepatitis C Virus (HCV) | EC50 = 0.6 | [22] |

| 2-arylsulfanylmethyl-6-bromoindole derivative (III2) | 2019-nCoV main protease | IC50 = 1.6 | [23] |